N,N-dimethyl-1-(1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanamine dihydrochloride
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Overview
Description
N,N-dimethyl-1-(1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanamine dihydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanamine dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the piperidine moiety, and subsequent methylation and dimethylation reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-dimethyl-1-(1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(pyridin-4-yl)methanamine
- N-Methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine dihydrochloride
- N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
Uniqueness
N,N-dimethyl-1-(1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H24Cl2N4 |
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Molecular Weight |
295.25 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-methyl-5-piperidin-4-ylpyrazol-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C12H22N4.2ClH/c1-15(2)9-11-8-12(14-16(11)3)10-4-6-13-7-5-10;;/h8,10,13H,4-7,9H2,1-3H3;2*1H |
InChI Key |
FQIVWEHDSRJOQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CCNCC2)CN(C)C.Cl.Cl |
Origin of Product |
United States |
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